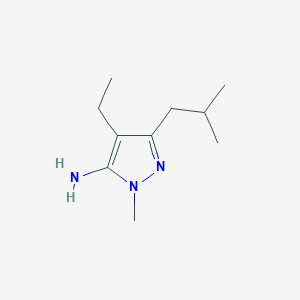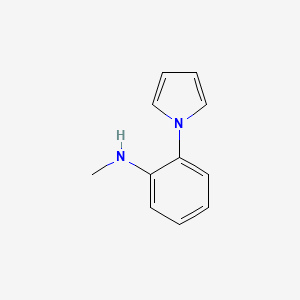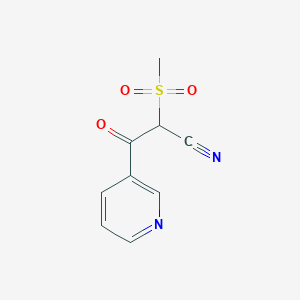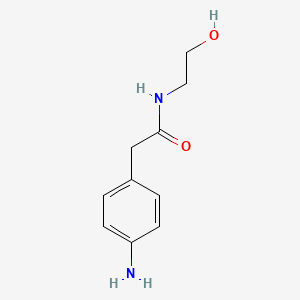
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a solvent like acetonitrile or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-one.
Reduction: Formation of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or binding to receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butane: Similar structure but without the hydroxyl group.
Uniqueness
3-(2-Methyl-2H-1,2,3-triazol-4-yl)butan-2-ol is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(2-methyltriazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)7-4-8-10(3)9-7/h4-6,11H,1-3H3 |
InChI Key |
GQBVMKWYABSVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(N=C1)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)






